molecular formula C16H20N4O B2530297 (1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 955552-56-4

(1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2530297
CAS No.: 955552-56-4
M. Wt: 284.363
InChI Key: AINKSDSPESTYRT-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a compound that belongs to the class of piperazines and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of (1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 1-ethyl-1H-pyrazole with 4-phenylpiperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

(1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)methanone can be compared with other similar compounds, such as:

    (1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

    (1-ethyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone: This compound has a methyl group on the piperazine ring instead of a phenyl group.

    (1-ethyl-1H-pyrazol-3-yl)(4-phenylpiperazin-1-yl)ethanone: This compound has an ethanone group instead of a methanone group.

These similar compounds may exhibit different biological activities and properties, highlighting the uniqueness of this compound in terms of its specific structure and effects.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-20-9-8-15(17-20)16(21)19-12-10-18(11-13-19)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINKSDSPESTYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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